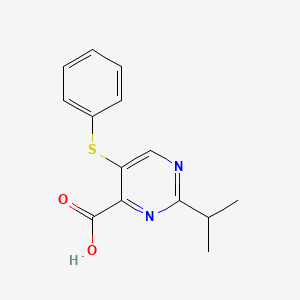

2-Isopropyl-5-(phenylthio)pyrimidine-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-phenylsulfanyl-2-propan-2-ylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2S/c1-9(2)13-15-8-11(12(16-13)14(17)18)19-10-6-4-3-5-7-10/h3-9H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPBXSECKFMAAGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(C(=N1)C(=O)O)SC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1284425-70-2 | |

| Record name | 2-isopropyl-5-(phenylthio)pyrimidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2-Isopropyl-5-(phenylthio)pyrimidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-isopropyl-4,6-dichloropyrimidine with thiophenol in the presence of a base such as potassium carbonate to form 2-isopropyl-5-(phenylthio)pyrimidine. This intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield the final product.

Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

2-Isopropyl-5-(phenylthio)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The isopropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various solvents (e.g., dichloromethane, ethanol).

Scientific Research Applications

Table 1: Chemical Reactions of 2-Isopropyl-5-(phenylthio)pyrimidine-4-carboxylic acid

| Reaction Type | Description |

|---|---|

| Oxidation | The phenylthio group can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide. |

| Reduction | The carboxylic acid group can be reduced to an alcohol using lithium aluminum hydride. |

| Substitution | The isopropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions. |

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications:

- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines by inhibiting purine nucleoside phosphorylase (PNP), an enzyme crucial for nucleotide metabolism. This inhibition can disrupt the proliferation of cancer cells .

- Antimicrobial Properties : Research has shown that the compound demonstrates efficacy against bacterial and parasitic infections, suggesting its potential as a therapeutic agent in infectious diseases.

- Anti-inflammatory Effects : It may modulate inflammatory pathways, contributing to its potential use in treating inflammatory diseases.

Biological Evaluation

The biological evaluation of this compound has involved various methodologies to assess its effectiveness:

- In vitro Studies : These studies have focused on the compound's interaction with specific enzymes and receptors, demonstrating its ability to inhibit nucleic acid synthesis in bacteria and induce apoptosis in cancer cells.

- Case Studies : Specific case studies have highlighted the compound's therapeutic potential in animal models for both cancer and infectious diseases, showcasing its effectiveness and safety profiles .

Table 2: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer | Cytotoxic effects against T-cell malignancies. |

| Antimicrobial | Effective against bacterial and parasitic infections. |

| Anti-inflammatory | Modulates pathways related to inflammation. |

Industrial Applications

Beyond medicinal chemistry, this compound has applications in various industrial sectors:

- Material Science : It is utilized in the development of new materials such as polymers and catalysts due to its unique chemical properties.

- Coordination Chemistry : The compound serves as a ligand in coordination chemistry, facilitating the formation of metal complexes that have applications in catalysis and materials science.

Mechanism of Action

The mechanism of action of 2-Isopropyl-5-(phenylthio)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of nucleic acids in bacteria by targeting enzymes involved in the replication process. Its anticancer activity may be due to its ability to induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Physicochemical and Functional Properties

Table 2: Comparative Properties of Pyrimidine Derivatives

Key Findings:

Research Findings from Analog Studies

- : Derivatives like 3c (2-phenylthio) showed superior reactivity in forming covalent adducts with biological targets compared to alkylthio analogs (3a, 3b) . This suggests that the target compound’s phenylthio group at position 5 could enhance its inhibitory activity.

- : Structural similarity metrics (e.g., 0.85 for 2-Methylsulfanylpyrimidine-4-carboxylic acid) highlight the importance of substituent placement in determining functional overlap . The target’s dual substitution pattern may reduce similarity to single-substituted analogs but offer unique binding modes.

Biological Activity

2-Isopropyl-5-(phenylthio)pyrimidine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a pyrimidine ring substituted with an isopropyl group and a phenylthio moiety. Its chemical formula is C13H15N1O2S1, and it has a molecular weight of 253.33 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that it may act as an inhibitor of purine nucleoside phosphorylase (PNP), which is crucial in nucleotide metabolism. By inhibiting PNP, the compound can potentially disrupt the proliferation of cancer cells and certain pathogens.

Biological Activity Overview

The biological activities associated with this compound include:

- Anticancer Activity : Preliminary studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including T-cell malignancies.

- Antimicrobial Properties : It has been evaluated for its efficacy against bacterial and parasitic infections, showing promise as a therapeutic agent.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its potential use in treating inflammatory diseases.

Anticancer Activity

A study conducted on the effects of this compound on T-cell lines demonstrated significant cytotoxicity. The compound was tested against several T-cell malignancies, revealing an IC50 value as low as 19 nM for human PNP inhibition, indicating strong activity against these cells while sparing non-T-cell lines like HeLa S3 and HepG2 .

Antimicrobial Studies

In vitro assays have assessed the antimicrobial properties of the compound against various pathogens. The results indicated that it effectively inhibits the growth of certain bacterial strains, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Research

Research into the anti-inflammatory properties has shown that this compound can reduce pro-inflammatory cytokines in cell models, highlighting its therapeutic potential in inflammatory conditions .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 2-isopropyl-5-(phenylthio)pyrimidine-4-carboxylic acid, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with pyrimidine derivatives. For analogs like 2-isopropyl-4-methyl-pyrimidine-5-carboxylic acid, nucleophilic substitution with thiophenol derivatives introduces the phenylthio group. Key steps include:

- Step 1 : Functionalization of the pyrimidine ring at position 5 using thiophenol under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Carboxylic acid activation (e.g., via ester intermediates) followed by hydrolysis .

Purity optimization: Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>98%) and NMR (absence of residual solvent peaks) .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Analyze - and -NMR for characteristic shifts (e.g., pyrimidine protons at δ 8.5–9.0 ppm, isopropyl doublet at δ 1.2–1.5 ppm) .

- Mass Spectrometry : Confirm molecular ion peak matching the theoretical mass (C₁₄H₁₅N₂O₂S: ~299.35 g/mol) .

- X-ray Crystallography : Resolve crystal structure to validate substituent positions, as demonstrated for analogs like 2-[(4-Chlorobenzyl)sulfanyl]-4-(2-methylpropyl)pyrimidine derivatives .

Q. What are the solubility and stability profiles under laboratory conditions?

- Methodological Answer :

- Solubility : Test in polar (DMSO, methanol) and non-polar solvents (DCM, chloroform). Pyrimidine-4-carboxylic acid analogs show limited aqueous solubility but dissolve in DMSO (~10 mM stock solutions recommended) .

- Stability : Store at -20°C in anhydrous conditions to prevent hydrolysis of the phenylthio group. Monitor degradation via TLC or LC-MS over 6–12 months .

Advanced Research Questions

Q. How does the phenylthio substituent influence the compound’s reactivity in medicinal chemistry applications?

- Methodological Answer : The phenylthio group acts as a leaving group in nucleophilic substitution reactions, enabling derivatization at position 5. For example:

- Case Study : Replace phenylthio with amines or halogens to modulate bioactivity. Analogous compounds (e.g., 6-(4-Methoxyphenyl)pyrimidine-4-carboxylic acid) show enhanced enzyme-binding affinity due to electron-donating substituents .

Experimental design: Perform comparative SAR studies using substituted thiophenol derivatives and assay against target enzymes (e.g., kinases, proteases) .

Q. What strategies resolve contradictions in reported biological activity data for pyrimidine-carboxylic acid derivatives?

- Methodological Answer : Common discrepancies arise from:

- Purity Variability : Validate compound purity (>98%) via orthogonal methods (HPLC, elemental analysis) before biological testing .

- Assay Conditions : Standardize protocols (e.g., buffer pH, incubation time) to ensure reproducibility. For example, 5-Aminopyrimidine-4-carboxylic acid showed variable IC₅₀ values (±20%) across labs due to differences in ATP concentrations in kinase assays .

- Structural Confirmation : Re-examine NMR and crystallographic data to rule out isomerization or degradation products .

Q. How can computational modeling guide the design of derivatives targeting specific enzymes?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) and DFT calculations to:

- Predict binding modes of the carboxylic acid group with catalytic residues (e.g., in metalloenzymes) .

- Optimize substituent geometry for π-π stacking (phenylthio group) or hydrogen bonding (isopropyl group).

Validate predictions with in vitro assays, as demonstrated for 4-phenyl-4-piperidinecarboxylic acid analogs in kinase inhibition studies .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.